lithium;2-methylprop-2-enoate
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Overview
Description
Lithium;2-methylprop-2-enoate, also known as lithium methacrylate, is a chemical compound with the molecular formula C4H5LiO2. It is a lithium salt of methacrylic acid and is commonly used in various industrial and scientific applications due to its unique properties. The compound appears as a white to yellow solid and is soluble in water and organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;2-methylprop-2-enoate can be synthesized through the reaction of methacrylic acid with lithium hydroxide or lithium carbonate. The reaction typically involves dissolving methacrylic acid in a suitable solvent, such as water or an alcohol, and then adding lithium hydroxide or lithium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(lithium methacrylate), which is used in the production of various polymeric materials.
Substitution Reactions: The compound can participate in substitution reactions where the lithium ion is replaced by other cations.
Addition Reactions: It can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like sodium chloride or potassium bromide can be used to replace the lithium ion.
Addition Reactions: Reagents such as halogens or hydrogen halides are used under appropriate conditions.
Major Products Formed
Polymerization: Poly(lithium methacrylate)
Substitution Reactions: Corresponding lithium salts and substituted products
Addition Reactions: Various addition products depending on the reagents used.
Scientific Research Applications
Lithium;2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form hydrogels.
Medicine: Studied for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty polymers and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of lithium;2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By inhibiting these enzymes, the compound can modulate various physiological processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Lithium acrylate
- Lithium propionate
- Lithium butyrate
Comparison
Lithium;2-methylprop-2-enoate is unique due to its methacrylate group, which imparts distinct polymerization properties compared to other lithium carboxylates. This makes it particularly valuable in the production of specialty polymers with specific mechanical and chemical properties. Additionally, its ability to form hydrogels and its potential therapeutic applications further distinguish it from similar compounds .
Properties
IUPAC Name |
lithium;2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Li/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQOUIUVEQXDPW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=C)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(=C)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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